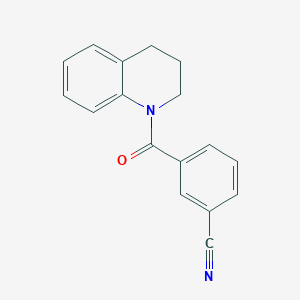
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as CTQ and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent anticancer activity against various cancer cell lines. Additionally, it has also been found to exhibit anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has been studied extensively. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has also been found to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has also been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline in lab experiments is its potent anticancer activity. Additionally, it exhibits anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline. One of the major directions is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Additionally, the study of the mechanism of action of this compound can lead to the development of new therapeutic targets. Furthermore, the study of the structure-activity relationship of this compound can lead to the development of more potent analogs with improved bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, 1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. The synthesis of this compound has been achieved using different methods, and it exhibits potent anticancer activity, anti-inflammatory, and antioxidant properties. There are several future directions for the research on this compound, including the development of new drugs and the study of its mechanism of action and structure-activity relationship.
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c18-12-13-5-3-7-15(11-13)17(20)19-10-4-8-14-6-1-2-9-16(14)19/h1-3,5-7,9,11H,4,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIMXWSFUJWDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanobenzoyl)-1,2,3,4-tetrahydroquinoline | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
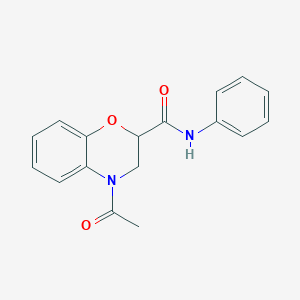
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7465424.png)
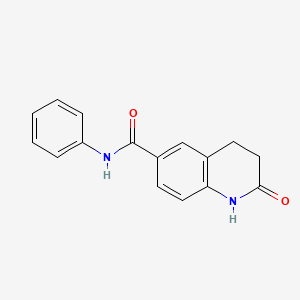


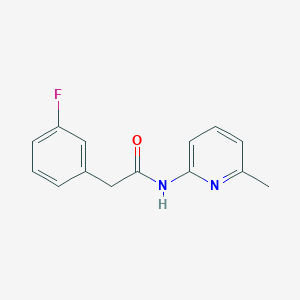
![(E)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7465454.png)

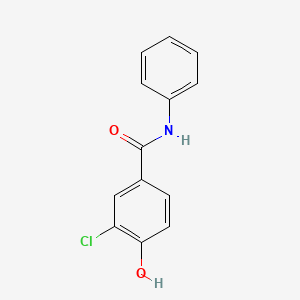
![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B7465493.png)
